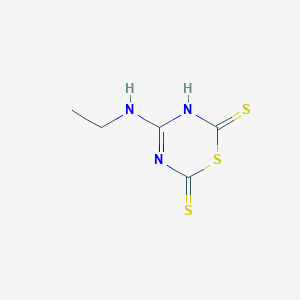
4-(Ethylamino)-2H-1,3,5-thiadiazine-2,6(3H)-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethylamino)-2H-1,3,5-thiadiazine-2,6(3H)-dithione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylamino)-2H-1,3,5-thiadiazine-2,6(3H)-dithione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a thiadiazine precursor in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can help in scaling up the production while ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Ethylamino)-2H-1,3,5-thiadiazine-2,6(3H)-dithione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
4-(Ethylamino)-2H-1,3,5-thiadiazine-2,6(3H)-dithione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism of action of 4-(Ethylamino)-2H-1,3,5-thiadiazine-2,6(3H)-dithione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Thiazole: Another heterocyclic compound containing sulfur and nitrogen.
Pyridazine: A six-membered ring with two adjacent nitrogen atoms.
Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.
Uniqueness: 4-(Ethylamino)-2H-1,3,5-thiadiazine-2,6(3H)-dithione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
62512-87-2 |
|---|---|
Molekularformel |
C5H7N3S3 |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
4-(ethylamino)-3H-1,3,5-thiadiazine-2,6-dithione |
InChI |
InChI=1S/C5H7N3S3/c1-2-6-3-7-4(9)11-5(10)8-3/h2H2,1H3,(H2,6,7,8,9,10) |
InChI-Schlüssel |
CLQIMWIHLPWABS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=S)SC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



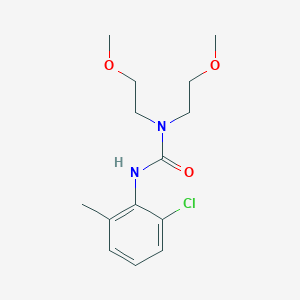
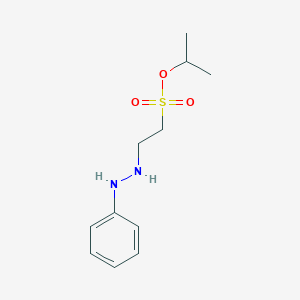

![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)
![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)
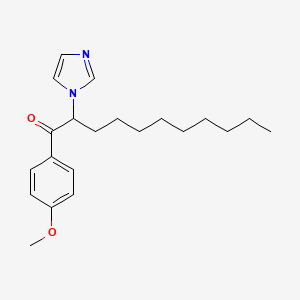

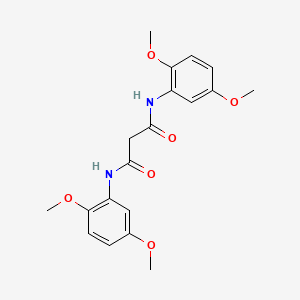


![2-[(2-Aminoethyl)amino]tetradecanoic acid](/img/structure/B14517084.png)
![5-[Bis(2-fluoroethyl)amino]-4-methoxy-1-methylpyrimidin-2(1H)-one](/img/structure/B14517089.png)
